1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Description
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based small molecule characterized by two distinct chlorinated aryl substituents at positions 1 and 3 of the pyrazole ring, along with a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial agents, enzyme inhibitors, or receptor modulators . The presence of chlorine atoms enhances lipophilicity and metabolic stability, while the carboxylic acid group enables hydrogen bonding and ionic interactions with biological targets .
Properties
CAS No. |
618102-53-7 |
|---|---|
Molecular Formula |
C16H10Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22) |
InChI Key |
RSKMJAFPWSZYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diketone Cyclization
The pyrazole core is constructed via cyclocondensation of 4-chlorophenylhydrazine with α,β-diketocarboxylic esters. For example:
-
Step 1 : 4-Chlorophenylhydrazine hydrochloride reacts with ethyl 2,4-diketohexanoate in ethanol under reflux to form ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate.
-
Step 2 : Halogenation at the pyrazole C3 position introduces the 2-chlorophenyl group using 2-chlorobenzyl bromide in the presence of K₂CO₃.
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol or DMF |
| Catalyst | K₂CO₃ or NaOH |
| Yield | 65–78% |
Hydrolysis of Pyrazole Carboxylic Esters
Alkaline Hydrolysis
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH:
-
Ethyl 1-(2-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is refluxed with 2M NaOH in ethanol/water (1:1) for 6 hours. Acidification with HCl yields the crude acid, which is purified via recrystallization (ethanol/water).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Base | 2M NaOH |
| Solvent | Ethanol/Water |
| Temperature | 80°C |
| Yield | 85–92% |
Dehydrogenation of Pyrazolidinones
Oxidative Dehydrogenation
Pyrazolidin-3-one intermediates are dehydrogenated to pyrazoles using oxidizing agents (e.g., molecular oxygen or air) in polar aprotic solvents:
-
Example : 1-(4-Chlorophenyl)-pyrazolidin-3-one is treated with air in dimethylformamide (DMF) at 50°C for 8 hours, yielding 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. Subsequent coupling with 2-chlorobenzyl bromide introduces the second aryl group.
Key Advantages :
One-Pot Synthesis
Integrated Cyclocondensation-Hydrolysis
A streamlined approach combines cyclocondensation and hydrolysis in a single reactor:
-
4-Chlorophenylhydrazine reacts with ethyl 3-(2-chlorophenyl)-2,4-diketohexanoate in ethanol.
-
Direct hydrolysis with aqueous NaOH eliminates intermediate isolation.
Performance Metrics :
| Metric | Value |
|---|---|
| Total Yield | 70–75% |
| Purity | >95% (HPLC) |
| Solvent Efficiency | 50% reduction vs. stepwise |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 90–95 | Scalable | Multi-step purification |
| Alkaline Hydrolysis | 85–92 | 95–98 | High yield | Requires ester precursor |
| Dehydrogenation | 60–70 | 88–92 | Avoids halogenation steps | Sensitive to oxygen levels |
| One-Pot Synthesis | 70–75 | 95–97 | Reduced solvent use | Optimized conditions critical |
Reaction Mechanisms and Key Intermediates
Cyclocondensation Mechanism
Hydrolysis Mechanism
Industrial-Scale Considerations
Solvent Selection
Catalytic Efficiency
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of chlorophenyl groups and the pyrazole ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Halogen Effects : Replacement of 4-chlorophenyl with fluorine () reduces electron-withdrawing effects, which may decrease oxidative metabolism but weaken target affinity.
- Ring Modifications: Thienopyrazole derivatives () exhibit enhanced aromatic stacking due to fused rings, whereas methyl groups () introduce steric constraints.
Key Insights :
- Antimicrobial Activity : The target compound lacks the triazole moiety critical for antimicrobial efficacy in , suggesting reduced potency in this domain.
- Receptor Selectivity: The carboxylic acid group may enable interactions similar to TGR5/CB1 ligands (), but the absence of methyl/cyano groups (cf. ) likely alters binding kinetics.
Physicochemical Properties and Solubility
Table 3: Calculated Properties of Pyrazole Derivatives
Analysis :
- The target compound’s logP (3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Higher logP in dichloro/fluorophenyl analogs () may improve blood-brain barrier penetration but increase toxicity risks.
Biological Activity
The compound 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with two chlorophenyl groups and a carboxylic acid functional group, which contributes to its biological activities.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that related compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76% | 1 |
| Compound A | 85% | 10 |
| Compound B | 61% | 10 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines. One study reported that specific derivatives induced apoptosis in MCF-7 breast cancer cells, demonstrating their potential as therapeutic agents .
Case Study: Cytotoxic Effects Against Cancer Cell Lines
A recent investigation evaluated the effects of several pyrazole derivatives on the MCF-7 and U-937 cancer cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against these cancer types.
Antimicrobial Activity
Pyrazoles have also been recognized for their antimicrobial properties. A series of synthesized pyrazole derivatives were tested against bacterial strains such as E. coli and S. aureus, with some compounds exhibiting notable antibacterial activity .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound C | E. coli | 20 |
| Compound D | S. aureus | 15 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production or activity of pro-inflammatory cytokines like TNF-α and IL-6.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells through modulation of p53 expression and caspase activation.
- Antibacterial Mechanisms : The structural features may enhance membrane permeability or interfere with bacterial metabolic processes.
Q & A
Basic: What is the molecular structure and crystallographic data of 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid?
The compound features a pyrazole core substituted with two chlorinated phenyl groups (2-chlorophenyl at position 1 and 4-chlorophenyl at position 3) and a carboxylic acid group at position 5. Crystallographic studies reveal a monoclinic crystal system (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42°. The molecular formula is C₁₇H₁₁Cl₃N₂O₂ , with a calculated molecular weight of 381.63 g/mol .
Basic: What are the recommended synthetic routes for this compound?
A typical synthesis involves:
Cyclocondensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole ring.
Substitution : Introducing chlorinated aryl groups via Ullmann or Suzuki coupling under Pd catalysis.
Hydrolysis : Converting ester intermediates to carboxylic acids using NaOH or HCl.
Key parameters include solvent choice (e.g., DMF for coupling reactions), temperature control (60–120°C), and purification via recrystallization (ethanol/water) .
Basic: How does the presence of chlorinated phenyl groups influence its biological activity?
The 2- and 4-chlorophenyl substituents enhance lipophilicity , improving membrane permeability. The electron-withdrawing Cl atoms stabilize charge-transfer interactions with biological targets (e.g., enzymes or receptors), as observed in cannabinoid receptor modulation studies. The 4-chlorophenyl group specifically increases binding affinity by 30–50% compared to non-halogenated analogs .
Advanced: What analytical techniques are optimal for characterizing this compound?
- X-ray Crystallography : Resolves bond lengths (C–C: 1.36–1.49 Å) and dihedral angles (e.g., 102.42° for the pyrazole ring) .
- HPLC-MS : Confirms purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 382.6).
- FTIR : Identifies carboxylic acid C=O stretching (1690–1720 cm⁻¹) and N–H bending (1540 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.8 ppm) and pyrazole protons (δ 6.5–6.9 ppm) .
Advanced: How can researchers resolve contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial potency) may arise from:
- Experimental design : Variations in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or assay conditions (IC₅₀ measurements at 24h vs. 48h).
- Structural analogs : Compare derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects .
- Target specificity : Use competitive binding assays (e.g., radioligand displacement for receptor studies) to confirm selectivity .
Advanced: What is the compound’s solubility profile and formulation strategies?
- Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO (50 mg/mL) and ethanol (10 mg/mL).
- Formulation : Use nanoemulsions (e.g., Tween-80/PEG 400) to enhance bioavailability. For in vivo studies, prepare suspensions in 0.5% carboxymethyl cellulose .
Advanced: What are the key considerations in designing SAR studies for this compound?
- Core modifications : Replace pyrazole with imidazole to assess ring flexibility.
- Substituent effects : Vary Cl positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to map steric and electronic contributions.
- Carboxylic acid bioisosteres : Test amides or esters to evaluate hydrogen-bonding requirements.
- Docking studies : Use AutoDock Vina to predict interactions with targets like COX-2 or CB1 receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
